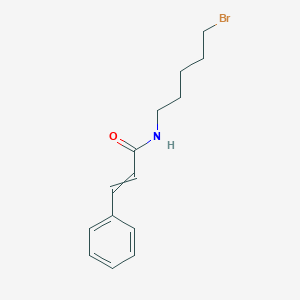
N-(5-bromopentyl)-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopentyl)-3-phenylprop-2-enamide is an organic compound with a unique structure that combines a brominated alkyl chain with a phenylprop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopentyl)-3-phenylprop-2-enamide typically involves the reaction of 3-phenylprop-2-enamide with 5-bromopentyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromopentyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 5-bromopentyl chain can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenylprop-2-enamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The double bond in the phenylprop-2-enamide can be reduced to form saturated amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Applications De Recherche Scientifique
N-(5-bromopentyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-bromopentyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The brominated alkyl chain can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The phenylprop-2-enamide moiety can interact with hydrophobic pockets in proteins, influencing their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-bromopentyl)phthalimide: Similar in structure but contains a phthalimide moiety instead of a phenylprop-2-enamide.
N-(4-bromobutyl)phthalimide: Contains a shorter brominated alkyl chain.
N-(3-bromopropyl)phthalimide: Contains an even shorter brominated alkyl chain.
Uniqueness
N-(5-bromopentyl)-3-phenylprop-2-enamide is unique due to its combination of a brominated alkyl chain and a phenylprop-2-enamide moiety.
Propriétés
Numéro CAS |
885269-50-1 |
|---|---|
Formule moléculaire |
C14H18BrNO |
Poids moléculaire |
296.20 g/mol |
Nom IUPAC |
N-(5-bromopentyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17) |
Clé InChI |
XPINIGARJYLULN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


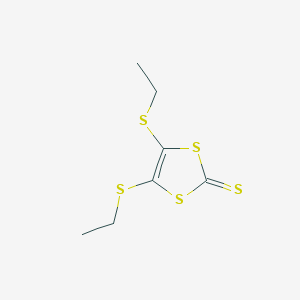

![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
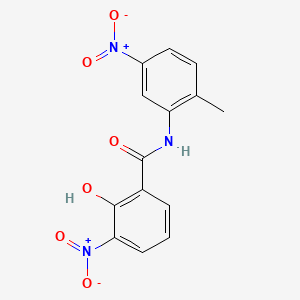

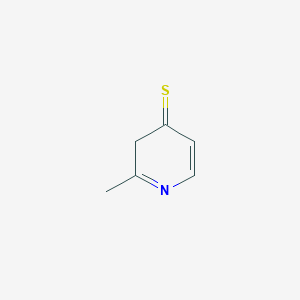
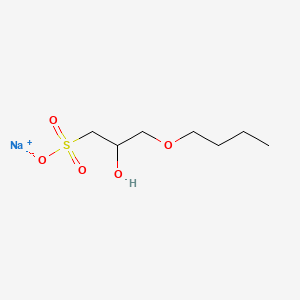
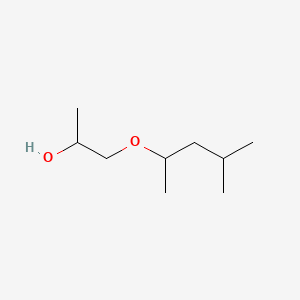
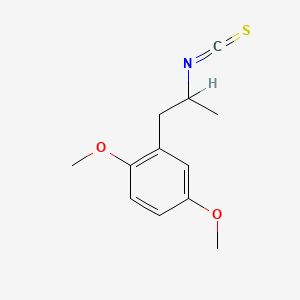
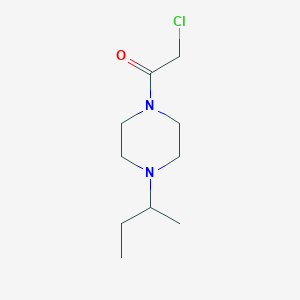
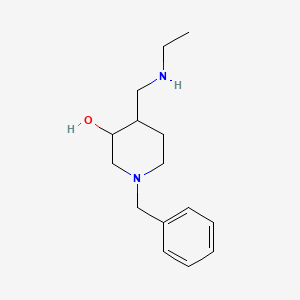
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
